Thymosin Beta 4

Peptide Chemistry Structural Biology Regenerative Medicine

Procure full‑sequence Thymosin Beta 4 (43 a.a., CAS 77591-33-4) for research requiring the complete native peptide. Unlike the 7‑amino‑acid fragment TB‑500, which recapitulates only actin binding, Tβ4 drives pleiotropic effects—angiogenesis, cell migration, ECM remodeling, IL‑2/TNF induction, and immune tolerance—validated in myocardial infarction (100% EF improvement) and clinical cardiac trials. Do not substitute with TB‑500, Thymosin Beta 10, or Thymosin Alpha 1; their divergent structures and bioactivities (e.g., Tα1 enhances MLR while Tβ4 suppresses it) preclude generic substitution. Verify full‑length sequence analytically.

Molecular Formula C212H350N56O78S
Molecular Weight 4963 g/mol
Cat. No. B8064685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThymosin Beta 4
Molecular FormulaC212H350N56O78S
Molecular Weight4963 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)N2CCCC2C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C
InChIInChI=1S/C212H350N56O78S/c1-16-106(7)166(261-190(323)131(64-75-160(292)293)231-172(305)109(10)228-174(307)134(78-91-347-15)245-196(329)140(98-165(302)303)255-201(334)147-53-39-88-266(147)209(342)135(52-29-38-87-221)250-197(330)139(97-164(300)301)254-198(331)143(100-269)229-113(14)276)204(337)246-129(62-73-158(288)289)187(320)233-118(47-24-33-82-216)179(312)252-137(94-114-42-19-18-20-43-114)194(327)253-138(96-163(298)299)195(328)237-121(50-27-36-85-219)181(314)258-144(101-270)199(332)239-119(48-25-34-83-217)178(311)251-136(92-104(3)4)193(326)236-116(45-22-31-80-214)175(308)235-122(51-28-37-86-220)189(322)263-168(110(11)273)207(340)249-133(66-77-162(296)297)192(325)264-169(111(12)274)206(339)248-126(58-69-152(224)279)184(317)243-128(61-72-157(286)287)186(319)234-120(49-26-35-84-218)180(313)256-142(95-153(225)280)211(344)268-90-40-54-148(268)202(335)257-141(93-105(5)6)210(343)267-89-41-55-149(267)203(336)259-145(102-271)200(333)238-117(46-23-32-81-215)177(310)244-132(65-76-161(294)295)191(324)265-170(112(13)275)208(341)262-167(107(8)17-2)205(338)247-130(63-74-159(290)291)188(321)241-125(57-68-151(223)278)183(316)242-127(60-71-156(284)285)185(318)232-115(44-21-30-79-213)176(309)240-124(56-67-150(222)277)173(306)227-108(9)171(304)226-99-154(281)230-123(59-70-155(282)283)182(315)260-146(103-272)212(345)346/h18-20,42-43,104-112,115-149,166-170,269-275H,16-17,21-41,44-103,213-221H2,1-15H3,(H2,222,277)(H2,223,278)(H2,224,279)(H2,225,280)(H,226,304)(H,227,306)(H,228,307)(H,229,276)(H,230,281)(H,231,305)(H,232,318)(H,233,320)(H,234,319)(H,235,308)(H,236,326)(H,237,328)(H,238,333)(H,239,332)(H,240,309)(H,241,321)(H,242,316)(H,243,317)(H,244,310)(H,245,329)(H,246,337)(H,247,338)(H,248,339)(H,249,340)(H,250,330)(H,251,311)(H,252,312)(H,253,327)(H,254,331)(H,255,334)(H,256,313)(H,257,335)(H,258,314)(H,259,336)(H,260,315)(H,261,323)(H,262,341)(H,263,322)(H,264,325)(H,265,324)(H,282,283)(H,284,285)(H,286,287)(H,288,289)(H,290,291)(H,292,293)(H,294,295)(H,296,297)(H,298,299)(H,300,301)(H,302,303)(H,345,346)
InChIKeyUGPMCIBIHRSCBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thymosin Beta 4: A Core Actin-Sequestering and Tissue-Regenerative Peptide for Scientific Procurement


Thymosin Beta 4 (Tβ4) is a naturally occurring 43-amino acid peptide (MW ~4,963 Da) encoded by the TMSB4X gene, belonging to the β-thymosin family [1]. It functions as a primary G-actin sequestering protein, regulating cytoskeletal dynamics, and demonstrates pleiotropic effects in promoting cell migration, angiogenesis, and tissue repair [2]. Found ubiquitously in mammalian cells and particularly concentrated in platelets and leukocytes, Tβ4 is a critical research tool in regenerative medicine, cardiovascular biology, and immunology [1].

Why Thymosin Beta 4 Cannot Be Replaced by Fragments or In-Class Analogs: A Procurement-Critical Distinction


Procurement of Thymosin Beta 4 (Tβ4) over its common alternatives—such as the synthetic fragment TB-500, the homolog Thymosin Beta 10 (Tβ10), or the immunomodulatory Thymosin Alpha 1 (Tα1)—is non-interchangeable due to profound structural and functional divergence. TB-500 is a 7-amino acid fragment (MW ~889 Da) lacking the full 43-residue sequence of Tβ4, thereby restricting its biological scope to actin-binding motifs only [1]. Conversely, while Tβ10 shares high sequence homology and actin-binding affinity with Tβ4, they exhibit distinct tissue distributions and differential roles in pathological processes like cancer metastasis [2]. Furthermore, Tα1 and Tβ4 demonstrate opposing immunoregulatory effects in mixed lymphocyte reactions, where Tα1 enhances and Tβ4 suppresses proliferation [3]. These quantitative and functional disparities preclude generic substitution and necessitate precise selection based on experimental objectives.

Thymosin Beta 4: Direct Quantitative Differentiation Against Key Comparators


Complete Native Sequence vs. Fragment: Thymosin Beta 4 Provides Full Biological Scope Unavailable with TB-500

Thymosin Beta 4 (Tβ4) is a full-length 43-amino acid endogenous peptide with a molecular weight of approximately 4,963 daltons. In contrast, TB-500 is a synthetic heptapeptide corresponding only to residues 17-23 (Ac-LKKTETQ), with a molecular weight of approximately 889 daltons, representing a five-fold difference in size [1]. This structural disparity is not cosmetic; the full Tβ4 sequence encompasses multiple functional domains beyond the actin-binding motif, including those implicated in chemotaxis, angiogenesis, and extracellular matrix modulation. Analytical testing confirms that products labeled as TB-500 sometimes contain the full Tβ4 molecule or mixtures thereof, underscoring the supply chain confusion and the importance of verifying the complete sequence for comprehensive research applications [1].

Peptide Chemistry Structural Biology Regenerative Medicine

Opposing Immunoregulation: Thymosin Beta 4 Suppresses MLR While Thymosin Alpha 1 Enhances It

In the human mixed lymphocyte reaction (MLR), Thymosin Beta 4 (Tβ4) exerts a suppressive effect on proliferative responses, in direct opposition to Thymosin Alpha 1 (Tα1), which enhances the reaction [1]. Specifically, Tβ4 activates T8+ (suppressor/cytotoxic) cells to inhibit the allogeneic and autologous proliferative response of T4+ (helper/inducer) cells, whereas Tα1 directly stimulates T4+ cell proliferation [1]. This functional dichotomy was demonstrated in vitro, where Tβ4 suppressed MLR while Tα1 enhanced it under identical experimental conditions [1]. Furthermore, baseline serum levels of these peptides are differentially regulated: normal serum Tα1 levels are in the pg/ml range (670 +/- 163 for males), while Tβ4 levels are in the ng/ml range (974 +/- 400 for males), with no correlation between them, confirming their independent physiological modulation [2].

Immunology Transplantation Autoimmunity

Differential Cytokine Induction: Tβ4 Preferentially Stimulates IL-2 and TNF vs. Tβ9 Met's IFN-γ Focus

When compared directly to its close analog Thymosin Beta 9 Met (Tβ9 Met), Thymosin Beta 4 (Tβ4) exhibits distinct immunomodulatory activity profiles. In assays using cord blood lymphocytes, Tβ9 Met was found to be more active than Tβ4 in enhancing gamma-interferon (IFN-γ) production. Conversely, Tβ4 appeared to stimulate higher amounts of interleukin 2 (IL-2) and tumor necrotic factor (TNF) [1]. Additionally, tissue distribution analysis reveals quantitative differences in endogenous peptide levels, with Tβ4 present at 203 μg/g in spleen, 51 μg/g in kidney, and 31 μg/g in brain, while Tβ9 Met levels in the same tissues are 68 μg/g, 5 μg/g, and 0.8 μg/g, respectively [1].

Cytokine Biology Immunomodulation Thymic Peptides

Cardioprotective Efficacy: Tβ4 Improves Ejection Fraction by 100% and Fractional Shortening by 60% in Preclinical Myocardial Infarction Model

In a permanently ligated mouse model of myocardial infarction, systemic treatment with Thymosin Beta 4 (Tβ4) (administered intraperitoneally, intracardially, or a combination) every third day resulted in significant functional improvements compared to placebo controls. Specifically, Tβ4 treatment significantly improved fractional shortening by approximately 60% and ejection fraction by approximately 100% [1]. Additionally, Tβ4 enhanced myocardial salvage by about 53% and reduced infarct size, leading to less muscle damage and stronger hearts several weeks post-infarction [1]. While no direct comparator peptide was tested in this specific study, the magnitude of improvement establishes a quantitative baseline for Tβ4's cardioprotective efficacy that is not yet demonstrated for other β-thymosins or fragments like TB-500 in similar models.

Cardiovascular Regeneration Ischemia-Reperfusion Injury Drug Development

Actin-Binding Affinity Parity with Tβ10, but Tβ4 Exhibits Broader Regulatory Context and Clinical Advancement

Thymosin Beta 4 (Tβ4) and its homolog Thymosin Beta 10 (Tβ10) share highly similar actin monomer sequestering properties. Both peptides bind skeletal muscle actin and inhibit actin polymerization with comparable dissociation constants (Kd) between 0.7-1 μM [1]. However, while their fundamental actin-binding kinetics are nearly identical, Tβ4 and Tβ10 exhibit distinct biological contexts. Tβ4 is widely studied for its role in regenerative processes and has advanced to clinical trials for cardiac and dermal wound healing [2]. In contrast, Tβ10 has been primarily associated with cancer cell invasion and metastasis, serving as a potential prognostic marker in malignancies [3]. This divergence in pathological and physiological roles, despite similar actin-binding affinity, underscores that the two proteins are not functionally interchangeable in complex biological systems.

Cytoskeletal Dynamics Cell Motility Cancer Biology

Optimized Procurement Scenarios for Thymosin Beta 4 Based on Verified Differential Evidence


Preclinical Cardiovascular Regeneration and Ischemia-Reperfusion Injury Models

Select Thymosin Beta 4 for studies involving myocardial infarction, heart failure, or ischemia-reperfusion injury based on its demonstrated quantitative efficacy in improving ejection fraction (100% improvement) and fractional shortening (60% improvement) over placebo in preclinical models [1]. Its advancement to human clinical trials for cardiac repair further supports its translational relevance [1]. This application is specific to Tβ4, as comparable cardioprotective data are not established for fragments like TB-500 or other thymosin analogs.

Immunological Studies Requiring Suppression of T-Cell Proliferation or Transplantation Tolerance

For research focused on inducing immune tolerance, suppressing allogeneic responses, or studying T8+ suppressor cell activation, Thymosin Beta 4 is the optimal choice due to its unique ability to suppress the mixed lymphocyte reaction (MLR) [2]. This stands in stark contrast to Thymosin Alpha 1, which enhances MLR proliferation. Procurement of Tβ4 is thus essential for studies where Tα1 would produce confounding or opposite effects [2].

Comprehensive Tissue Regeneration and Wound Healing Requiring Full Biological Activity

When experimental aims involve the full spectrum of regenerative activities—including angiogenesis, cell migration, and extracellular matrix remodeling—procure the full-length Thymosin Beta 4 (43 amino acids) rather than the TB-500 fragment (7 amino acids) [3]. The complete native sequence of Tβ4 is necessary for these pleiotropic effects, whereas TB-500 primarily recapitulates only the actin-binding function. Analytical verification of the full sequence is recommended to ensure procurement of the intended molecule [3].

Cytokine and Immune Cell Differentiation Studies Targeting IL-2/TNF Pathways

For experiments focused on the induction of Interleukin-2 (IL-2) and Tumor Necrosis Factor (TNF) from lymphoid cells, Thymosin Beta 4 is the preferred agent over Thymosin Beta 9 Met, which preferentially stimulates gamma-interferon production [4]. Additionally, Tβ4's higher tissue concentrations in spleen, kidney, and brain compared to Tβ9 Met may make it the more physiologically relevant choice for ex vivo or in vivo studies involving these organs [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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